molecular formula C22H19F3N4O4S B460752 methyl 2-[[2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 664999-43-3

methyl 2-[[2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B460752
CAS RN: 664999-43-3
M. Wt: 492.5g/mol
InChI Key: LIFKLXRJXXCXPB-UHFFFAOYSA-N
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Description

“Methyl 2-[[2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]acetyl]amino]benzoate” is a complex organic compound. It contains several functional groups including an acetyl group, a cyano group, a trifluoromethyl group, a naphthyridin group, a sulfanyl group, an acetyl group, an amino group, and a benzoate group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl group, for example, would add a degree of electron-withdrawing character to the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of its various functional groups. For instance, the cyano group could potentially undergo reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, affecting its solubility in various solvents .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that certain 1,8-naphthyridine derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various 2-amino-4-substituted aryl-6-(2-methyl-1,8-naphthyridin-3-yl) nicotinonitriles and found that some showed promising activities against pathogenic bacterial strains and fungi, suggesting potential as antimicrobial agents (Karabasanagouda & Adhikari, 2006).

Synthesis and Structure

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, a structurally related compound, demonstrated an exclusive cyclization to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid in the presence of bases, showcasing its unique chemical behavior and potential for further chemical applications (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Anticancer Assessment

A derivative of 2-Aminonicotinonitrile, structurally similar to the compound , was used to synthesize a range of derivatives, including 1,8-naphthyridine derivatives. These compounds were evaluated for their anticancer properties, indicating the potential of such derivatives in medical research and therapy (Mansour, Sayed, Marzouk, & Shaban, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were to be used as a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. For example, it could be investigated for use in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

methyl 2-[[2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O4S/c1-12(30)29-8-7-17-15(10-29)19(22(23,24)25)14(9-26)20(28-17)34-11-18(31)27-16-6-4-3-5-13(16)21(32)33-2/h3-6H,7-8,10-11H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFKLXRJXXCXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[[2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]acetyl]amino]benzoate

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